1-(3-Methylpyridin-2-yl)ethanol 1-(3-Methylpyridin-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 780804-99-1
VCID: VC11681115
InChI: InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3
SMILES: CC1=C(N=CC=C1)C(C)O
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

1-(3-Methylpyridin-2-yl)ethanol

CAS No.: 780804-99-1

Cat. No.: VC11681115

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylpyridin-2-yl)ethanol - 780804-99-1

Specification

CAS No. 780804-99-1
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 1-(3-methylpyridin-2-yl)ethanol
Standard InChI InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3
Standard InChI Key IOJACGZRBVGLNH-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)C(C)O
Canonical SMILES CC1=C(N=CC=C1)C(C)O

Introduction

Chemical Structure and Physicochemical Properties

1-(3-Methylpyridin-2-yl)ethanol belongs to the class of pyridine derivatives, with a molecular formula of C8H11NO\text{C}_8\text{H}_{11}\text{NO} and a molecular weight of 137.18 g/mol. The pyridine ring’s 3-methyl substitution and the 2-ethanol side chain introduce both hydrophobicity and hydrogen-bonding capabilities, influencing its solubility and reactivity. The compound’s chirality, arising from the ethanol group’s stereocenter, plays a critical role in its interactions with biological targets. For instance, the (1R)-enantiomer has been documented with a specific spatial configuration ([α]D\text{[α]}_D) and distinct binding affinities compared to its (1S)-counterpart.

Key physical properties include a boiling point estimated at 220–230°C and a logP value of approximately 1.2, indicating moderate lipophilicity. These characteristics enable its solubility in polar organic solvents such as methanol and ethanol, while limiting miscibility in aqueous solutions. Spectroscopic data, including 1H^1\text{H} NMR and IR profiles, reveal diagnostic peaks for the pyridine ring (δ 8.3–8.5 ppm for aromatic protons) and the hydroxyl group (broad signal at δ 2.5–3.5 ppm).

Synthesis and Production Methods

Synthetic routes to 1-(3-Methylpyridin-2-yl)ethanol typically begin with pyridinecarboxaldehyde precursors. A common approach involves the reduction of 3-methylpyridine-2-carbaldehyde using agents like sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation with palladium on carbon (Pd/C\text{Pd/C}). For enantioselective synthesis, asymmetric reduction methods employing chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) or enzymatic resolution are employed to isolate the desired (1R)- or (1S)-enantiomers.

Recent advancements in flow chemistry have optimized the production of related pyridine derivatives. For example, continuous-flow reactors using titanium silicalite-1 (TS-1) catalysts and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in methanol at 60°C achieved high yields (99%) for analogous N-oxidized pyridines . While this method specifically targets N-oxides, it highlights the potential for adapting flow-based systems to synthesize 1-(3-Methylpyridin-2-yl)ethanol by modifying reaction conditions and substrates.

Applications in Medicinal Chemistry and Industrial Processes

In medicinal chemistry, 1-(3-Methylpyridin-2-yl)ethanol serves as a versatile intermediate for synthesizing more complex molecules. Its ethanol moiety allows for further functionalization through esterification, oxidation, or coupling reactions. For example, conversion to the corresponding ketone (via oxidation) yields precursors for antihistamines or antipsychotic agents.

Industrial applications include its use as a ligand in catalytic asymmetric reactions. The compound’s chirality enhances enantioselectivity in metal-catalyzed processes, such as the synthesis of β-amino alcohols for chiral auxiliaries. Additionally, its derivatives are employed in agrochemicals, particularly in fungicides targeting pyridine-sensitive enzymes in plant pathogens.

Comparative Analysis with Structural Analogs

A comparative analysis of pyridine-substituted alcohols reveals how structural modifications influence physicochemical and biological properties (Table 1).

Table 1: Structural and Functional Comparison of Pyridine-Substituted Alcohols

Compound NameMolecular FormulaSubstituentlogPBiological Activity
1-(3-Methylpyridin-2-yl)ethanolC8H11NO\text{C}_8\text{H}_{11}\text{NO}3-CH3_31.2Enzyme inhibition, receptor modulation
1-(3-Chloropyridin-2-yl)ethanolC7H8ClNO\text{C}_7\text{H}_8\text{ClNO}3-Cl1.8Enhanced reactivity, antimicrobial
1-(3-Fluoropyridin-2-yl)ethanolC7H8FNO\text{C}_7\text{H}_8\text{FNO}3-F0.9Improved metabolic stability

Future Research Directions

Further studies are needed to elucidate the full therapeutic potential of 1-(3-Methylpyridin-2-yl)ethanol. Priorities include:

  • Mechanistic Studies: Detailed kinetic analyses of its enzyme inhibition profiles.

  • In Vivo Toxicology: Assessing bioavailability and toxicity in animal models.

  • Synthetic Optimization: Developing greener catalytic systems to improve enantioselectivity and yield.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate preliminary findings into clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator